![molecular formula C11H18N4O2 B13893290 N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine is an organic compound with a complex structure that includes both nitro and amine functional groups. This compound is known for its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine typically involves the reaction of 2-nitro-1,3-benzenediamine with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or toluene, with the temperature maintained between 70°C and 130°C .
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic conditions
Major Products
The major products formed from these reactions include various substituted amines and nitro derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism by which N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine exerts its effects involves its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the amine groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N,N-dimethylpropane-1,3-diamine
- N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide
Uniqueness
N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine is unique due to its combination of nitro and amine functional groups, which provide a diverse range of reactivity and applications. Its ability to participate in both oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H18N4O2 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
3-N-[3-(dimethylamino)propyl]-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N4O2/c1-14(2)8-4-7-13-10-6-3-5-9(12)11(10)15(16)17/h3,5-6,13H,4,7-8,12H2,1-2H3 |
InChI-Schlüssel |
IAALUSSPKJYKTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=CC=CC(=C1[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


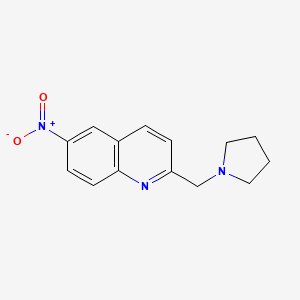
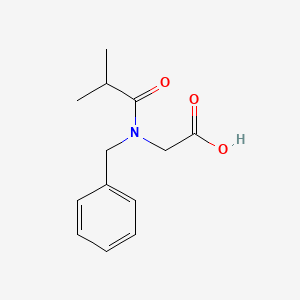

![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
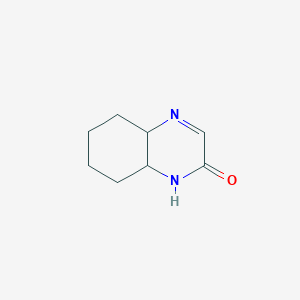
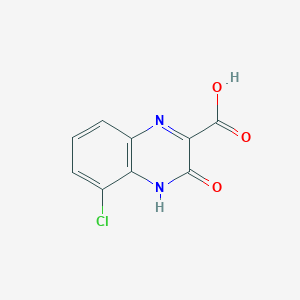
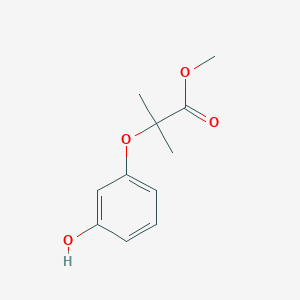
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)

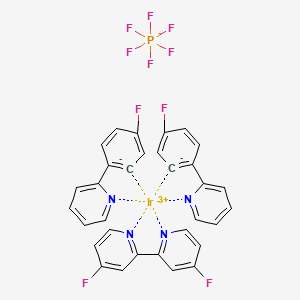
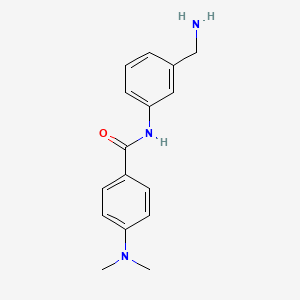
![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
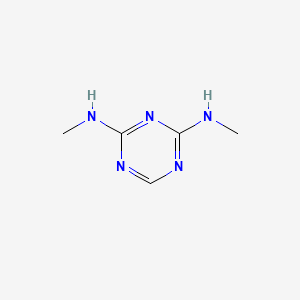
![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
